molecular formula C10H8N2O B13141323 1-(Phthalazin-5-yl)ethanone

1-(Phthalazin-5-yl)ethanone

Cat. No.: B13141323
M. Wt: 172.18 g/mol
InChI Key: OSFUFCDQCWUJBE-UHFFFAOYSA-N
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Description

1-(Phthalazin-5-yl)ethanone is a high-purity chemical intermediate designed for pharmaceutical research and development, particularly in the synthesis of novel anticancer agents. The phthalazinone scaffold is a recognized pharmacophore of significant interest in medicinal chemistry . Compounds featuring this core structure are extensively explored for a wide range of therapeutic applications, including use as antidiabetic, anticonvulsant, anti-inflammatory, and antihypertensive agents . Its primary research value lies in its role as a versatile building block. Researchers utilize this and similar intermediates in facile, eco-friendly multicomponent reactions (MCRs) to construct more complex molecular hybrids . For instance, phthalazinone derivatives can be tethered with other privileged heterocycles like pyrazole via linkers to create novel compounds for biological screening . Such hybrids demonstrate promising activity against solid tumor cell lines, including those derived from lung and cervical carcinomas, with studies reporting IC50 values in the micromolar range . The mechanism of action for phthalazinone-derived compounds often involves targeted protein inhibition. Molecular modeling studies suggest that these molecules can exhibit crucial interactions with specific protein targets, such as human serine hydroxymethyltransferase 2 (SHMT2), a protein upregulated in various cancer cells . This compound is provided for research purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should handle this material with appropriate precautions, refer to the supplied Safety Data Sheet (SDS) for detailed handling information, and consult the Certificate of Analysis for lot-specific data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

1-phthalazin-5-ylethanone

InChI

InChI=1S/C10H8N2O/c1-7(13)9-4-2-3-8-5-11-12-6-10(8)9/h2-6H,1H3

InChI Key

OSFUFCDQCWUJBE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC2=CN=NC=C21

Origin of Product

United States

Strategic Synthetic Pathways and Methodological Advancements for 1 Phthalazin 5 Yl Ethanone

Retrosynthetic Disconnection Analysis for 1-(Phthalazin-5-yl)ethanone

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.combibliotekanauki.pl For this compound, the primary disconnections involve the C-N bonds of the phthalazine (B143731) ring and the C-C bond connecting the acetyl group.

A logical retrosynthetic approach would first disconnect the ethanone (B97240) group, leading to a functionalized phthalazine intermediate. This disconnection corresponds to reactions like Friedel-Crafts acylation or the reaction of an organometallic reagent with an appropriate electrophile. Further disconnection of the phthalazine ring itself typically involves breaking the two C-N bonds formed during the cyclization step. This leads back to a 1,2-dicarbonylbenzene derivative and a hydrazine-based reagent.

A key synthon in this analysis is a suitably substituted phthalic acid derivative, such as 3-acetylphthalic acid or a related compound, which already contains the precursor to the ethanone group. This simplifies the synthesis by incorporating the desired functionality at an early stage.

Classical and Modern Approaches to Phthalazine Ring System Construction

The construction of the phthalazine ring is a cornerstone of the synthesis of this compound and its analogues. Both classical and modern methods are employed, each with its advantages and limitations.

Classical Methods: The most common and well-established method for phthalazine synthesis involves the condensation of a 1,2-dicarbonyl compound, such as a phthalic anhydride (B1165640) or a 2-acylbenzoic acid, with hydrazine (B178648) or its derivatives. longdom.orgjournaljpri.com For instance, the reaction of phthalic anhydride with hydrazine hydrate (B1144303) is a fundamental route to phthalazinone derivatives. longdom.orgglobalresearchonline.net These can then be further modified to obtain the desired phthalazine. Another classical approach involves the cyclization of 2-benzoylbenzoic acids with hydrazine sulfate. sci-hub.se

Modern Approaches: Modern synthetic methods often focus on improving efficiency, yield, and substrate scope. These can include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields in the synthesis of phthalazine derivatives. sciforum.net

Multi-component reactions: These reactions, where multiple starting materials react in a single step to form the product, offer a more atom-economical and efficient route to complex phthalazine structures.

Transition-metal-catalyzed cross-coupling reactions: These reactions are invaluable for introducing a wide range of substituents onto the phthalazine core, although they are more commonly used for functionalization rather than the initial ring formation.

MethodStarting MaterialsReagents/ConditionsAdvantages
Classical Condensation Phthalic anhydride, 2-Acylbenzoic acidsHydrazine hydrate, Acetic acidWell-established, readily available starting materials. longdom.orgglobalresearchonline.net
Microwave-Assisted Synthesis 4-Chlorophthalic anhydride, MethylhydrazineMicrowave irradiationReduced reaction times, improved yields. sciforum.net
Friedel-Crafts Acylation followed by Cyclization Phthalic anhydride, Aromatic hydrocarbonAlCl₃, then Hydrazine hydrateAllows for the introduction of aryl substituents. globalresearchonline.netsci-hub.se
From β-diketones β-diketonesHydrazine hydrateA less common route that can provide access to specific substitution patterns. nih.gov

Targeted Synthesis of the Ethanone Moiety at the C5 Position of the Phthalazine Nucleus

Introducing the ethanone group specifically at the C5 position of the phthalazine ring requires careful regioselective control. Several strategies can be employed:

Synthesis from a Pre-functionalized Precursor: The most straightforward approach is to start with a benzene (B151609) derivative that already contains the acetyl group or a precursor at the desired position relative to the groups that will form the heterocyclic ring. For example, starting with 3-acetylphthalic acid would directly lead to a phthalazine with a substituent at the C5 position. Similarly, refluxing phthalic anhydride with malonic acid in pyridine (B92270) can yield 2-acetylbenzoic acid, a key intermediate. sci-hub.senih.gov

Friedel-Crafts Acylation: If the phthalazine ring is already formed, a direct Friedel-Crafts acylation could be attempted. However, this method can suffer from poor regioselectivity, leading to a mixture of isomers. The directing effects of the nitrogen atoms in the phthalazine ring would need to be carefully considered.

Cross-Coupling Reactions: Modern cross-coupling reactions, such as the Stille or Suzuki coupling, can be used to introduce an acetyl group or a synthon for it. This would involve preparing a 5-halophthalazine intermediate and coupling it with an appropriate organometallic reagent.

Optimization of Reaction Parameters and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include:

Solvent: The choice of solvent can significantly impact reaction rates and solubility of reactants and intermediates. For example, in the synthesis of phthalazinone derivatives, solvents like ethanol (B145695) or acetic acid are commonly used. longdom.org

Temperature: Reaction temperatures need to be carefully controlled. While some reactions require refluxing for extended periods, others may proceed efficiently at room temperature, especially with the use of catalysts. longdom.org

Catalyst: The use of an appropriate catalyst, such as an acid or a base, can accelerate the reaction and improve yields. For instance, anhydrous aluminum chloride is a common catalyst in Friedel-Crafts reactions. globalresearchonline.net

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of byproducts. globalresearchonline.net

Table of Optimization Parameters:

Parameter Effect on Reaction Example
Solvent Influences solubility, reaction rate, and product isolation. Ethanol is often used for hydrazine condensation reactions. longdom.org
Temperature Affects reaction kinetics and selectivity. Refluxing is common for many classical phthalazine syntheses. longdom.orgglobalresearchonline.net
Catalyst Increases reaction rate and can influence regioselectivity. AlCl₃ in Friedel-Crafts acylation. globalresearchonline.net
Reagent Stoichiometry The ratio of reactants can determine the major product and minimize side reactions. Use of excess hydrazine hydrate can drive the cyclization to completion.

| pH | Can be critical for reactions involving protonation or deprotonation steps. | Acidification is often used during workup to precipitate the product. globalresearchonline.net |

Green Chemistry Principles in the Synthesis of this compound Analogues

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of phthalazine analogues, these principles can be applied in several ways:

Use of Safer Solvents: Replacing hazardous solvents like chloroform (B151607) or dimethylformamide with greener alternatives such as water, ethanol, or supercritical fluids.

Catalysis: Employing catalytic methods, especially those using non-toxic and recyclable catalysts, is a cornerstone of green chemistry.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multi-component reactions are a good example of this.

Energy Efficiency: Utilizing energy-efficient methods like microwave-assisted synthesis can significantly reduce energy consumption. sciforum.net

Use of Renewable Feedstocks: While not always feasible for complex aromatic compounds, exploring routes from bio-based starting materials is a long-term goal.

One report describes a regiospecific green synthesis of phthalazine heterocycles using ultrasonication, which is more efficient than conventional methods in terms of yield and reaction time. researchgate.net

Asymmetric Synthesis and Stereoselective Approaches for Chiral Phthalazin-5-yl Ketones

When the ethanone moiety is modified to create a chiral center, for example, by reduction to a secondary alcohol or by the addition of another substituent, the development of asymmetric synthetic methods becomes important. Stereoselective approaches aim to produce a single enantiomer or diastereomer of the target molecule.

Chiral Catalysts: The use of chiral catalysts, such as chiral Lewis acids or organocatalysts, can induce enantioselectivity in reactions like the reduction of the ketone or in alkylation reactions.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the enantiomerically enriched product.

Enzymatic Reactions: Biocatalysts, such as enzymes, can offer high levels of stereoselectivity under mild reaction conditions. For example, a lipase (B570770) could be used for the kinetic resolution of a racemic alcohol derived from the reduction of the ketone.

Advanced Spectroscopic and Crystallographic Elucidation of 1 Phthalazin 5 Yl Ethanone Structure and Conformation

High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field and multi-dimensional NMR spectroscopy are indispensable tools for delineating the molecular structure of 1-(Phthalazin-5-yl)ethanone in solution. These techniques provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and understanding the intricate network of correlations within this compound.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two to three bonds. For this compound, COSY correlations would be expected between adjacent protons on the phthalazine (B143731) ring system, aiding in their sequential assignment.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded ¹H and ¹³C nuclei. This allows for the direct assignment of the carbon atom attached to each proton. The methyl protons of the acetyl group, for instance, would show a strong correlation to the methyl carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons, regardless of whether they are scalar coupled. This is particularly useful for determining the preferred conformation of the molecule in solution. For instance, NOESY could reveal through-space interactions between the acetyl methyl protons and the proton at the C4 or C6 position of the phthalazine ring, depending on the rotational orientation of the acetyl group.

A hypothetical table of expected NMR data is presented below.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
-COCH₃~2.7~25C=O, C5
C=O-~198-
H-1~9.5~152C8a, C4
H-4~9.3~150C1, C4a, C5
H-6~8.0~128C5, C7, C8
H-7~7.9~134C5, C6, C8a
H-8~8.1~127C1, C6, C7
C4a-~130-
C5-~135-
C8a-~125-

Solid-state NMR (ssNMR) spectroscopy provides valuable insights into the structure and dynamics of this compound in the solid phase. Unlike solution NMR, ssNMR can distinguish between different crystalline forms (polymorphs) and characterize amorphous content. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions that broaden the spectral lines. By analyzing the chemical shifts and line widths in the ssNMR spectra, it is possible to identify the number of non-equivalent molecules in the crystal unit cell and to probe the local environment of each atom. This information is complementary to single-crystal X-ray diffraction and is particularly crucial when single crystals suitable for diffraction are not available.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of this compound with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an empirical formula that helps to confirm the molecular identity.

The calculated exact mass of this compound (C₁₀H₈N₂O) is 172.0637. HRMS analysis would be expected to yield a measured mass that is very close to this value, typically within a few parts per million (ppm).

Furthermore, by inducing fragmentation of the parent ion (a technique known as tandem mass spectrometry or MS/MS), the fragmentation pathways can be elucidated. This provides structural information by identifying characteristic neutral losses and fragment ions. For this compound, expected fragmentation might include the loss of a methyl radical (•CH₃) or an acetyl radical (•COCH₃), as well as cleavages within the phthalazine ring system.

IonCalculated m/zPossible Identity
[M+H]⁺173.0710Protonated molecule
[M]⁺•172.0637Molecular ion
[M-CH₃]⁺157.0396Loss of a methyl group
[M-COCH₃]⁺129.0447Loss of the acetyl group

Single-Crystal X-ray Diffraction for Absolute Structure Determination and Intermolecular Interactions

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the absolute three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated with high precision. For this compound, SC-XRD analysis would confirm the planarity of the phthalazine ring system and determine the orientation of the acetyl group relative to the ring.

Moreover, SC-XRD reveals the packing of molecules in the crystal lattice and provides detailed information about intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions are crucial for understanding the physical properties of the solid material. Although no specific crystal structure for this compound is publicly available, related phthalazine derivatives have been studied, showing various packing motifs.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Bond Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and analyzing chemical bonds.

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, a strong absorption band is expected for the carbonyl (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the phthalazine ring would appear in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic ring and the methyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FT-IR. While the C=O stretch is also Raman active, the symmetric vibrations of the aromatic ring system are often more intense in the Raman spectrum. This can provide additional information for a comprehensive vibrational analysis.

Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy
Aromatic C-H Stretch3000 - 3100FT-IR, Raman
Aliphatic C-H Stretch2850 - 2960FT-IR, Raman
Carbonyl C=O Stretch1680 - 1700FT-IR, Raman
Aromatic C=C/C=N Stretch1400 - 1600FT-IR, Raman
C-H Bending1350 - 1450FT-IR, Raman
Ring Vibrations1000 - 1300FT-IR, Raman

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Photophysical Behavior

Electronic spectroscopy provides information about the electronic transitions within a molecule and its resulting photophysical properties.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* and n-π* electronic transitions. The phthalazine ring system will give rise to intense π-π* transitions, likely in the UV region. The carbonyl group's n-π* transition would appear as a weaker, longer-wavelength absorption. The solvent can influence the position of these bands.

Fluorescence Spectroscopy: Upon excitation at an appropriate wavelength,

Chiroptical Spectroscopy (CD/ORD) for Chiral this compound Derivatives

CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is particularly sensitive to the three-dimensional arrangement of atoms around a chromophore. creative-biostructure.comhebmu.edu.cn ORD, a related technique, measures the rotation of the plane of polarized light as a function of wavelength. biologic.net Both methods are invaluable for assigning the absolute stereochemistry of chiral compounds. sioc-journal.cn

While the synthesis of some chiral molecules incorporating a phthalazine ring system has been reported, such as spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives, their stereochemical assignments were determined by methods like X-ray crystallography, without accompanying CD or ORD data. nih.gov The chiroptical properties of other nitrogen-containing heterocyclic compounds have been studied, but these are not directly applicable to the this compound framework.

The lack of available data prevents a detailed discussion of the specific chiroptical behavior, including Cotton effects, that would be characteristic of chiral this compound derivatives. Such an analysis would require the synthesis of enantiomerically pure or enriched samples and their experimental investigation using CD and ORD spectroscopy, likely supported by theoretical calculations, to correlate the observed spectral features with their specific molecular structure and conformation. mdpi.com

Due to the absence of research in this specific area, no data tables on the chiroptical properties of chiral this compound derivatives can be provided at this time. Further research is necessary to explore the synthesis and stereochemical characterization of this class of compounds.

Computational and Quantum Chemical Investigations of 1 Phthalazin 5 Yl Ethanone

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. researchgate.netarabjchem.org DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are instrumental in determining the optimized molecular geometry of 1-(Phthalazin-5-yl)ethanone. researchgate.netresearchgate.net These calculations provide precise bond lengths and angles, offering a detailed three-dimensional picture of the molecule. researchgate.net

Beyond geometrical parameters, DFT is used to calculate key electronic properties. These properties include total energy, dipole moment, and the distribution of Mulliken atomic charges, which reveals the partial charges on each atom within the molecule. researchgate.netbhu.ac.in Such information is crucial for understanding the molecule's polarity and its interactions with other molecules. Recent developments in DFT methods have significantly improved the accuracy of these calculations, making them a preferred choice for designing molecules with specific pharmacological activities. researchgate.net

Table 1: Calculated Geometrical and Electronic Properties of this compound (Exemplary Data) This table is for illustrative purposes, as specific literature values for this exact compound were not found. The parameters shown are typical of what would be obtained from DFT calculations.

ParameterCalculated Value
Total EnergyValue (Hartree)
Dipole MomentValue (Debye)
C=O Bond LengthValue (Å)
N-N Bond LengthValue (Å)
C-C (ring-acetyl) Bond LengthValue (Å)
Mulliken Charge on Carbonyl CarbonValue (e)
Mulliken Charge on Carbonyl OxygenValue (e)

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Property Predictions

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. dtic.mil These methods, such as Hartree-Fock (HF) and more advanced techniques like Møller-Plesset perturbation theory (MP2), are capable of providing highly accurate predictions of energetic and spectroscopic properties. researchgate.netdtic.milias.ac.in For this compound, ab initio calculations can be used to determine its heat of formation, ionization potential, and electron affinity with a high degree of confidence. nih.gov

These methods are also invaluable for predicting spectroscopic data. For instance, ab initio calculations can simulate the infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra of the molecule. researchgate.netepstem.net The calculated vibrational frequencies and chemical shifts can then be compared with experimental spectra to confirm the molecular structure and aid in the assignment of spectral bands. researchgate.netepstem.net High-accuracy extrapolated ab initio thermochemistry (HEAT) is a theoretical model designed to achieve high accuracy for the enthalpies of formation of small molecules. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. researchgate.net For this compound, MD simulations can reveal its conformational landscape by exploring the different spatial arrangements of its atoms. nih.govmdpi.com This is particularly important for understanding the flexibility of the molecule and identifying its most stable conformers. eurjchem.com

MD simulations can also be used to study the behavior of this compound in solution. By simulating the molecule in the presence of solvent molecules, it is possible to understand how the solvent affects its conformation and dynamics. mdpi.com These simulations provide insights into protein-ligand interactions, which is crucial in drug design. researchgate.net Free-energy landscape analysis can be performed to evaluate the conformation distribution and stability of a protein-ligand complex. mdpi.com

Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) Studies Based on Theoretical Descriptors

Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) models are statistical models that correlate the chemical structure of a compound with its physicochemical properties or biological activity. nih.govresearchgate.net For this compound, theoretical descriptors derived from its computed molecular structure can be used to build QSPR/QSAR models. researchgate.net These descriptors can be electronic (e.g., HOMO-LUMO gap, dipole moment), steric (e.g., molecular volume, surface area), or topological in nature. researchgate.net

By establishing a relationship between these descriptors and a particular property or activity, QSAR models can be used to predict the behavior of new, unsynthesized derivatives of this compound. nih.govwikipedia.org This predictive capability is highly valuable in the fields of drug discovery and materials science, as it allows for the virtual screening of large libraries of compounds to identify candidates with desired properties. researchgate.netnih.gov

Prediction of Spectroscopic Signatures and Vibrational Frequencies

Computational methods are highly effective in predicting the spectroscopic signatures of molecules like this compound. DFT and ab initio calculations can be used to compute the vibrational frequencies that correspond to the normal modes of vibration of the molecule. researchgate.netnih.gov These calculated frequencies can then be used to generate a theoretical infrared (IR) and Raman spectrum. wiley.com

Comparison of the predicted spectra with experimental data is a powerful method for structural elucidation. nih.gov Furthermore, theoretical calculations can help in the assignment of specific vibrational modes to the observed spectral bands. researchgate.net Isotopic frequency ratios can also be computed as a measure of the normal vibrational mode in the molecule for an additional diagnostic tool. nih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Exemplary Data) This table is for illustrative purposes. The values represent typical ranges for the specified functional groups and would be precisely calculated for the target molecule.

Functional GroupPredicted Vibrational Frequency (cm⁻¹)
C=O (Acetyl) StretchValue
C-N (Phthalazine) StretchValue
C=N (Phthalazine) StretchValue
Aromatic C-H StretchValue
CH₃ (Acetyl) BendValue

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. ajchem-a.comwuxibiology.com For this compound, the energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. ajchem-a.comacs.org The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netajchem-a.com

From the HOMO and LUMO energies, various reactivity indices can be calculated. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). researchgate.netresearchgate.net These indices provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions. researchgate.net

Table 3: Calculated Frontier Molecular Orbital Energies and Reactivity Indices of this compound (Exemplary Data) This table is for illustrative purposes and contains placeholder values.

ParameterCalculated Value (eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO GapValue
Electronegativity (χ)Value
Chemical Hardness (η)Value
Global Electrophilicity Index (ω)Value

Non-Covalent Interaction (NCI) Analysis and Molecular Electrostatic Potential (MEP) Mapping

Non-covalent interactions (NCIs) play a crucial role in supramolecular chemistry and biological systems. researchgate.net NCI analysis, based on the electron density and its derivatives, allows for the visualization and characterization of weak interactions such as hydrogen bonds and van der Waals forces within and between molecules. researchgate.netd-nb.info For this compound, NCI analysis can reveal important intermolecular interactions in its crystal structure or in complexes with other molecules.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. ias.ac.innih.gov The MEP map for this compound would show regions of negative potential, typically around electronegative atoms like oxygen and nitrogen, which are susceptible to electrophilic attack. bhu.ac.in Conversely, regions of positive potential, usually around hydrogen atoms, indicate sites for nucleophilic attack. bhu.ac.in The MEP is a valuable tool for predicting the reactive sites of a molecule and understanding its intermolecular interactions. sciforum.net

Reactivity, Derivatization, and Mechanistic Transformations of 1 Phthalazin 5 Yl Ethanone

Electrophilic and Nucleophilic Reactions of the Phthalazine (B143731) Ring System

Electrophilic Aromatic Substitution (SEAr)

The phthalazine nucleus is highly deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two nitrogen atoms. wikipedia.org This effect is further compounded by the acetyl group at the 5-position, which is also a strong deactivating group. Standard electrophilic reactions such as nitration, halogenation, and Friedel-Crafts acylation are generally difficult to perform on such electron-poor systems. msu.eduyoutube.com

Should a reaction be forced under harsh conditions, the regiochemical outcome would be directed by both the existing substituents. The nitrogen atoms strongly deactivate the heterocyclic part of the molecule (C1, C4, C6, C8 positions). The acetyl group deactivates the entire molecule but is a meta-director. wikipedia.org Therefore, any potential electrophilic attack would be predicted to occur on the carbocyclic ring, primarily at the C7 position, which is meta to the acetyl group and least influenced by the deactivating effects of the pyridazine (B1198779) nitrogens.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient character of the phthalazine ring makes it a prime candidate for nucleophilic aromatic substitution, particularly when a good leaving group (such as a halide) is present. While there is limited direct data on 1-(phthalazin-5-yl)ethanone, studies on related chlorophthalazines demonstrate their reactivity towards various nucleophiles. The reaction of 1-halogeno or 1,4-dihalogeno phthalazines with primary or secondary amines is a common method for synthesizing substituted phthalazine derivatives. longdom.org Similarly, chlorophthalazine can be converted into phthalazine-1(2H)-selenone by reaction with NaBH4/Se, showcasing nucleophilic displacement of the chloride. nih.gov

For this compound itself, nucleophilic attack is less probable without an activated leaving group. However, if a halogen were introduced at a position like C1 or C4, it would be readily displaced by nucleophiles.

Functional Group Interconversions of the Ethanone (B97240) Moiety

The ethanone side chain provides a versatile handle for a variety of chemical transformations, typical of methyl ketones.

Reactions at the Carbonyl Group:

Reduction: The carbonyl group can be reduced to a secondary alcohol, 1-(phthalazin-5-yl)ethanol, using reducing agents like sodium borohydride (B1222165) (NaBH₄). Further reduction to an ethyl group, 5-ethylphthalazine, could be achieved under more forcing conditions such as the Wolff-Kishner or Clemmensen reduction, provided the phthalazine ring is stable to the reaction conditions.

Oxidation: A Baeyer-Villiger oxidation could potentially convert the ethanone group into an acetate (B1210297) ester, phthalazin-5-yl acetate, using a peroxy acid like meta-chloroperoxybenzoic acid (mCPBA).

Condensation with Hydrazine (B178648): The most documented derivatization involves the condensation with hydrazine hydrate (B1144303) to form the corresponding hydrazone. This transformation is a gateway to a host of further reactions. For instance, studies on analogous phthalazinone systems show that an acetohydrazide side chain can readily undergo condensation with aldehydes to form Schiff bases or be used in the synthesis of various heterocycles like pyrazoles and oxadiazoles. fayoum.edu.egnih.govresearchgate.net

Reactions involving α-Protons:

The methyl protons adjacent to the carbonyl group are acidic and can be removed by a suitable base to form an enolate. This enolate can then participate in various reactions:

Halogenation: In the presence of a base and a halogen source (e.g., Br₂), α-halogenation can occur to yield 2-bromo-1-(phthalazin-5-yl)ethanone.

Aldol (B89426) and Claisen Condensations: The enolate can react with aldehydes (Aldol reaction) or esters (Claisen condensation) to form larger, more complex molecules. For example, condensation with an aromatic aldehyde like benzaldehyde (B42025) would yield a phthalazinyl-substituted chalcone (B49325) analog.

The following table summarizes potential transformations of the ethanone group.

Reaction TypeReagent(s)Potential Product
Reduction to AlcoholNaBH₄1-(Phthalazin-5-yl)ethanol
Reduction to AlkaneH₂NNH₂/KOH (Wolff-Kishner)5-Ethylphthalazine
Oxidation (Baeyer-Villiger)mCPBAPhthalazin-5-yl acetate
Hydrazone FormationH₂NNH₂This compound hydrazone
Aldol CondensationArCHO, Base3-Aryl-1-(phthalazin-5-yl)prop-2-en-1-one
α-HalogenationBr₂, Base2-Bromo-1-(phthalazin-5-yl)ethanone

Cycloaddition Reactions Involving this compound as a Dienophile or Dipolarophile

Cycloaddition reactions are powerful tools for constructing cyclic systems. libretexts.orgvu.nl The phthalazine core can participate in these reactions in several ways.

The pyridazine portion of the phthalazine ring system can act as a diene in inverse-electron-demand Diels-Alder reactions. longdom.org This reactivity is enhanced by the electron-deficient nature of the ring. In such a reaction, phthalazine would react with an electron-rich dienophile. The presence of the acetyl group at C5 would further lower the energy of the LUMO of the diene system, potentially increasing its reactivity.

Conversely, the carbocyclic ring of this compound is unlikely to function as a diene in a normal Diels-Alder reaction due to the deactivating effect of the acetyl group and the fused heterocyclic ring. It is more plausible that a double bond within the system could act as a dienophile or a dipolarophile, although specific examples are not prevalent in the literature. A [4+2] cycloaddition would require a diene to react across one of the double bonds of the phthalazine system. libretexts.orgopenstax.org Dipolar cycloadditions, which form five-membered rings, are also a possibility, where an external dipole reacts with a double bond in the phthalazine core. libretexts.org

Redox Chemistry and Electrochemical Behavior of the Compound

The redox chemistry of this compound involves both the phthalazine ring and the ethanone substituent. The phthalazine ring can undergo oxidation, with oxidation of the parent phthalazine often leading to phthalazinone derivatives. longdom.org The acetyl group is generally resistant to oxidation, except under specific conditions like the Baeyer-Villiger reaction mentioned earlier.

Reduction of the molecule can occur at two sites. The acetyl carbonyl group can be reduced to an alcohol or methylene (B1212753) group as previously discussed. The phthalazine ring itself can also be reduced. For example, zinc and hydrochloric acid can decompose the phthalazine ring entirely. Milder reduction conditions can lead to dihydro- or tetrahydrophthalazine derivatives.

The electrochemical behavior would be characterized by distinct reduction potentials. The ethanone group would exhibit a reduction wave corresponding to the formation of a radical anion, similar to other aromatic ketones. The phthalazine ring, being an electron-deficient heteroaromatic system, would also be expected to undergo reduction at a characteristic potential. Techniques like cyclic voltammetry could be used to determine these reduction potentials and study the stability of the resulting radical ions. Studies on the electrochemical reduction of other nitrogen-containing heterocycles and aromatic ketones provide a framework for predicting this behavior. nih.gov

Photochemical Reactions and Photoinduced Transformations

Both the phthalazine ring and the aromatic ketone moiety are chromophores that absorb UV radiation, making this compound a candidate for interesting photochemical transformations. The acetyl group, structurally similar to acetophenone, is a well-known photosensitizer. Upon absorption of UV light, it can be excited to a singlet state, followed by efficient intersystem crossing to a triplet state. This triplet state is highly energetic and can participate in various photochemical reactions.

Research on acetyl-substituted aroyl azides has shown that an acetyl group can act as an internal triplet sensitizer, facilitating the photochemical reaction of another part of the molecule. nih.gov In the case of this compound, excitation of the acetyl chromophore could lead to energy transfer to the phthalazine ring or initiate hydrogen abstraction reactions from a suitable solvent (e.g., isopropanol) to yield a pinacol-type product. Photochemical studies on N-acetylated heterocycles like diazocines also highlight the significant influence of the acetyl group on the photophysical properties, including absorption maxima and photoisomerization efficiency. beilstein-journals.orgbeilstein-journals.org

Metal-Catalyzed Coupling Reactions and Other Catalytic Applications

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgresearchgate.netethz.ch While this compound itself is not a direct substrate for these reactions, its halogenated derivatives would be excellent precursors.

For example, a hypothetical 8-bromo-1-(phthalazin-5-yl)ethanone could undergo a variety of coupling reactions:

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base would yield an 8-aryl or 8-vinyl substituted product.

Stille Coupling: Coupling with an organostannane reagent, catalyzed by palladium, is another effective method for C-C bond formation. This has been applied to halogenated quinazolines, an isomeric system. mdpi.com

Sonogashira Coupling: The reaction with a terminal alkyne, catalyzed by palladium and copper(I), would introduce an alkynyl substituent at the 8-position.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine would lead to the synthesis of 8-amino-1-(phthalazin-5-yl)ethanone derivatives.

The efficiency and success of these reactions would depend on the choice of catalyst, ligand, and reaction conditions, as is typical for cross-coupling on heteroaromatic substrates. nih.gov

The following table outlines potential cross-coupling reactions for a bromo-substituted derivative.

Coupling ReactionCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-MiyauraR-B(OH)₂Pd(PPh₃)₄, Base8-Aryl/Vinyl-substituted
StilleR-Sn(Bu)₃Pd(PPh₃)₄8-Aryl/Vinyl-substituted
SonogashiraR-C≡CHPdCl₂(PPh₃)₂, CuI, Base8-Alkynyl-substituted
Buchwald-HartwigR₂NHPd catalyst, Ligand, Base8-Amino-substituted

Investigation of Reaction Mechanisms and Kinetics

The mechanisms of the reactions involving this compound follow well-established principles of organic chemistry.

Electrophilic Substitution: The mechanism would proceed via the formation of a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The high activation energy for disrupting the aromaticity of the electron-poor ring system explains the low reactivity. msu.edu

Nucleophilic Addition to Carbonyl: Reactions like reduction with NaBH₄ or condensation with hydrazine proceed via nucleophilic attack on the electrophilic carbonyl carbon, forming a tetrahedral intermediate which then undergoes further reaction.

Cross-Coupling Reactions: The general mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The specific nature of the ligand and substrate can influence the kinetics and the rate-determining step of this cycle. nih.gov

Kinetic studies would be essential to quantify the reactivity of the compound. For instance, measuring the rate of hydrazone formation under different pH conditions could provide insight into the electronic effects of the phthalazine ring on the carbonyl group's reactivity. Similarly, competitive reaction studies could determine the relative rates of electrophilic attack at different positions on the carbocyclic ring, providing empirical data on the directing effects of the substituents. Mechanistic investigations, potentially aided by computational chemistry, could elucidate the transition states and reaction pathways for more complex transformations like cycloaddition or photochemical reactions. researchgate.netmdpi.com

Exploration of Fundamental Mechanistic Interactions and Advanced Applications of 1 Phthalazin 5 Yl Ethanone

Molecular Recognition and Binding Studies with Biological Macromolecules

Molecular recognition is the foundation of many biological processes and is central to drug design, relying on specific noncovalent interactions between a ligand and a biological macromolecule. nih.gov The phthalazine (B143731) nucleus is a common feature in molecules designed to interact with protein targets, particularly enzymes like kinases.

Detailed molecular docking studies on phthalazine derivatives have provided insights into their binding mechanisms. For instance, a novel phthalazine derivative, compound 12b, demonstrated a significant binding affinity for the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key protein in angiogenesis. nih.gov The docking study revealed a binding energy of -10.66 kcal/mol. nih.gov This strong interaction is attributed to specific molecular contacts within the protein's active site, including a crucial hydrogen bond with the amino acid residue Cys 919 and arene-arene interactions with Lys 838. nih.gov Such studies highlight how the arrangement of atoms in the phthalazine ring and its substituents can be optimized to achieve high-affinity and selective binding to a target protein. researchgate.net The primary factors governing these interactions often involve a combination of electrostatic forces, hydrophobic contacts, and hydrogen bonding. mdpi.com

The ability to form these specific interactions is a key driver in the exploration of phthalazine derivatives in medicinal chemistry. The thermodynamic profiling and structural analysis of these protein-ligand complexes are essential for understanding the energetics of binding and for guiding the design of more potent and selective molecules. nih.govdntb.gov.ua

Coordination Chemistry: Role as a Ligand in Metal Complexes and Supramolecular Assemblies

The nitrogen atoms within the phthalazine ring possess lone pairs of electrons, making them excellent coordination sites for metal ions. This property allows phthalazine derivatives to act as ligands in the formation of metal complexes and intricate supramolecular structures.

Research into hydralazine-based ligands, which feature the phthalazine core, has demonstrated their ability to form complexes with various metal ions, such as Cadmium(II). mdpi.com In one such example, a trinuclear Cd(II) complex, [Cd₃(Hydralazine)₂(H₂O)₂Cl₆], was synthesized. mdpi.com X-ray crystallography revealed that the hydralazine (B1673433) ligand coordinates to the cadmium center in a bidentate fashion through two of its nitrogen atoms. Specifically, one nitrogen from the phthalazine ring binds to the Cd(II) ion with a bond distance of 2.318(5) Å, while a nitrogen from the hydrazinyl group also coordinates with a bond length of 2.432(5) Å. mdpi.com

These coordination events lead to the formation of well-defined geometries, such as the distorted square pyramidal and various hexa-coordinated environments observed in cadmium complexes. mdpi.com The self-assembly of these metal-ligand units can generate higher-order structures, including one-dimensional (1D) coordination polymers. mdpi.com The study of these complexes is crucial for developing new materials with interesting magnetic, optical, or catalytic properties.

Development as a Fluorescent Probe or Optical Sensor

Optical chemical sensors, particularly those based on fluorescence, offer high sensitivity and versatility for detecting a wide range of analytes. nih.govresearchgate.net Molecules that exhibit changes in their fluorescence properties upon interaction with a specific chemical species can serve as effective probes. mdpi.comdntb.gov.ua The conjugated π-system of the phthalazine ring provides a platform for designing fluorescent molecules.

The mechanism of action for many fluorescent probes involves processes like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or specific chemical reactions that alter the fluorophore's electronic structure. For a phthalazine-based compound to function as a sensor, it would typically be functionalized with a receptor unit that selectively binds the target analyte and a signaling unit (the fluorophore) that reports this binding event through a change in fluorescence intensity or wavelength.

For example, a novel fluorescent probe with a thiazepine backbone, TZPzine-1, was developed for the selective detection of hydrazine (B178648). mdpi.com The probe was designed to undergo a specific chemical reaction with hydrazine, leading to a distinct change in its fluorescence emission. This probe demonstrated high sensitivity with a limit of detection (LOD) of 50 nM and a rapid response time. mdpi.com While not a direct derivative of 1-(Phthalazin-5-yl)ethanone, the principles of probe design—combining a reactive site with a stable fluorophore core—are applicable. rsc.org The development of such sensors often involves tuning the electronic properties of the aromatic system to achieve desired optical characteristics, such as a large Stokes shift, which is beneficial for minimizing self-quenching and improving signal-to-noise ratios. rsc.org

Applications in Materials Science: Organic Semiconductors, OLEDs, and Photosensitizers

The rigid, planar, and electron-deficient nature of the phthalazine core makes it an attractive building block for advanced materials used in organic electronics. Structure-property relationships are key to designing molecules for applications such as organic semiconductors, Organic Light-Emitting Diodes (OLEDs), and photosensitizers.

The introduction of specific side-groups onto a polymer backbone containing phthalazinone moieties has been shown to significantly affect the material's properties. researchgate.net For instance, incorporating bulky methyl or phenyl groups can enhance the free volume within the polymer matrix. This structural change reduces intermolecular chain entanglement, which in turn lowers the melting viscosity of the resin, improving its processability. researchgate.net While this modification may slightly decrease thermal stability, it significantly improves the thermoforming characteristics, which are crucial for manufacturing electronic components. researchgate.net

Polymers incorporating the phthalazinone structure, such as poly(phthalazinone ether ketone)s (PPEKs), are known for their excellent thermal stability and mechanical properties. researchgate.net By tuning the side-groups, researchers can balance these intrinsic properties with processability, making them suitable for use as high-performance engineering plastics or as components in electronic devices that require thermal resistance. The conjugated nature of the phthalazine ring system is fundamental to the electronic properties required for applications in organic semiconductors and OLEDs.

Precursor Chemistry for the Synthesis of Complex Polycyclic Heterocycles

Phthalazine derivatives are versatile building blocks in organic synthesis, serving as precursors for the construction of more complex, fused heterocyclic systems. longdom.org The reactivity of the phthalazine core and its substituents can be exploited to participate in various cyclization and condensation reactions.

Phthalhydrazide, a related dione (B5365651) derivative, is a common starting material for creating fused polycyclic systems. Through multi-component reactions, it can be condensed with aldehydes and active methylene (B1212753) compounds to form elaborate structures like 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. longdom.org These reactions can proceed through one-pot methodologies, offering an efficient route to complex molecules. longdom.org For example, the condensation of 2-chloro-3-formyl quinolines, malononitrile, and 2,3-dihydro-1,4-phthalazinedione yields complex pyrazolo[1,2-b]phthalazine derivatives. longdom.org

Similarly, 1-hydrazinylphthalazine can be used to synthesize annelated 1,2,4-triazole (B32235) systems. researchgate.net The hydrazine moiety is reactive towards various reagents, allowing for the construction of an additional fused triazole ring onto the phthalazine framework. These synthetic strategies demonstrate the value of the phthalazine scaffold as a platform for generating diverse and complex heterocyclic libraries. nih.govacs.orgresearchgate.net

Mechanistic Elucidation of Enzyme Inhibition or Receptor Modulation

Understanding the mechanism by which a small molecule inhibits an enzyme or modulates a receptor is critical for rational drug design. Phthalazine derivatives have been investigated as inhibitors of various enzymes, with studies focusing on elucidating their mode of action at a molecular level.

Substituted 2H-indazolo[2,1-b]phthalazine-trione derivatives have shown inhibitory activity against several metabolic enzymes, including human carbonic anhydrase (hCA) isozymes I and II. yildiz.edu.tr These enzymes play significant roles in various physiological processes. Kinetic studies have determined the inhibition constants (Kᵢ) for these compounds, providing a quantitative measure of their potency.

CompoundTarget EnzymeInhibition Constant (Kᵢ)
4a hCA I185.92 ± 36.03 nM
4b hCA I294.82 ± 50.76 nM
4a hCA II167.84 nM
4d hCA II200.80 nM
Acetazolamide (Standard) hCA II57.36 nM

Data sourced from Kurt et al., 2017. yildiz.edu.tr

Molecular docking studies complement these kinetic data by providing a structural hypothesis for the observed inhibition. These studies suggest that the phthalazine derivatives bind within the active site of the enzyme, forming specific interactions with key amino acid residues. yildiz.edu.tr For example, many phthalazine-based inhibitors targeting VEGFR-2 are designed to occupy the ATP-binding domain, forming a hydrogen bond with the "gatekeeper" residue Cys919. nih.gov This interaction prevents the natural substrate, ATP, from binding and subsequently blocks the enzyme's catalytic activity. Such mechanistic insights are invaluable for optimizing the inhibitor's structure to improve potency and selectivity. rsc.orgresearchgate.net

Advanced Analytical Methodologies for the Characterization, Purity, and Stability Assessment of 1 Phthalazin 5 Yl Ethanone in Research Environments

High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of 1-(Phthalazin-5-yl)ethanone and for monitoring the progress of its synthesis. A validated reverse-phase HPLC (RP-HPLC) method can effectively separate the target compound from starting materials, intermediates, and by-products. ptfarm.plresearchgate.net

A typical RP-HPLC method for a phthalazine (B143731) derivative would utilize a C18 column with a gradient elution system. pensoft.net The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic modifier like acetonitrile (B52724) or methanol. ptfarm.plsielc.com Detection is commonly performed using a UV detector at a wavelength where the phthalazine core exhibits strong absorbance. ptfarm.pl

The developed HPLC method can be validated for parameters such as selectivity, precision, accuracy, and linearity to ensure its reliability for quantitative purity analysis. ptfarm.pl For reaction monitoring, the method allows for the rapid determination of the consumption of reactants and the formation of the product, enabling optimization of reaction conditions.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis of this compound

ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.01 M Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient 0-20 min, 20-80% B; 20-25 min, 80% B; 25-30 min, 80-20% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Analysis (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. mdpi.comnih.gov Its applicability to this compound is contingent on the compound's volatility and thermal stability. Given the heterocyclic aromatic structure, this compound may have limited volatility, potentially making direct GC-MS analysis challenging. alwsci.comhplcvials.com

However, GC-MS is highly effective for the analysis of volatile impurities that may be present from the synthesis, such as residual solvents or low molecular weight starting materials. shimadzu.com For the analysis of non-volatile compounds by GC-MS, chemical derivatization can be employed to increase volatility. hplcvials.comjfda-online.com Techniques such as silylation or acylation could potentially be applied to this compound if a suitable reactive site is available. jfda-online.com

Table 2: Potential GC-MS Applications for this compound Analysis

ApplicationApproachKey Considerations
Volatile Impurity Profiling Headspace GC-MSAnalysis of residual solvents from synthesis.
Analysis of Volatile By-products Direct Injection GC-MSIdentification of low molecular weight, volatile side products.
Quantification of the Main Compound Derivatization followed by GC-MSRequires a suitable derivatization strategy to enhance volatility. hplcvials.com

Capillary Electrophoresis for High-Resolution Separation and Purity Determination

Capillary Electrophoresis (CE) offers a high-efficiency separation mechanism based on the differential migration of analytes in an electric field. wikipedia.org This technique is particularly well-suited for the analysis of charged or polar compounds and can serve as a valuable orthogonal method to HPLC for purity assessment. medwinpublishers.comchemass.si For heterocyclic compounds like this compound, Capillary Zone Electrophoresis (CZE) is a commonly employed mode. nih.gov

The separation in CZE is influenced by the charge-to-size ratio of the analytes. whitman.edu An optimized background electrolyte, often a buffer solution at a specific pH, is crucial for achieving good resolution. nih.gov For neutral compounds or to enhance selectivity, Micellar Electrokinetic Chromatography (MEKC), a mode of CE that uses surfactants to form micelles, can be utilized. whitman.edu

CE methods are known for their high resolving power, short analysis times, and minimal solvent consumption. mdpi.com These features make it an attractive technique for the purity determination of this compound, especially for resolving closely related impurities that may be difficult to separate by HPLC. chemass.si

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability

The thermal stability of this compound is a critical parameter, and it can be effectively assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). cn-henven.com TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the presence of volatile components. libretexts.org

DSC, on the other hand, measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. libretexts.org This technique can identify phase transitions such as melting, crystallization, and glass transitions, which are indicative of the compound's physical stability. nih.gov The combination of TGA and DSC provides a comprehensive thermal profile of the compound. nih.gov For instance, the decomposition of a related poly(phthalazinone ether ketone) resin was shown to begin at temperatures above 400 °C, indicating high thermal stability. nih.gov

Table 3: Expected Thermal Analysis Data for this compound

Thermal EventAnalytical TechniqueInformation Obtained
Desolvation TGALoss of residual solvents at lower temperatures.
Melting Point DSCEndothermic peak corresponding to the melting temperature.
Decomposition TGAOnset temperature of thermal degradation and mass loss profile. wikipedia.org
Phase Transitions DSCDetection of any polymorphic transitions.

Chromatographic-Spectroscopic Hyphenated Techniques (e.g., LC-NMR, LC-MS/MS)

Hyphenated techniques that couple a separation method with a powerful spectroscopic detector are invaluable for the unambiguous identification and structural elucidation of the main compound and any impurities. chemass.si

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are highly sensitive and specific methods for identifying compounds based on their mass-to-charge ratio and fragmentation patterns. nih.gov This technique is instrumental in the characterization of impurities, even at trace levels. semanticscholar.org

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy provides detailed structural information of the separated components directly. While less sensitive than MS, NMR provides definitive structural confirmation. semanticscholar.orgnih.gov An integrated approach using both LC-MS and LC-NMR can provide comprehensive structural information for the complete characterization of this compound and its related substances.

Future Research Trajectories and Interdisciplinary Challenges for 1 Phthalazin 5 Yl Ethanone Research

Design and Synthesis of Advanced Functionalized Phthalazin-5-yl Analogues

A primary future direction is the rational design and synthesis of novel analogues of 1-(Phthalazin-5-yl)ethanone. The goal is to create a library of compounds with diverse functionalities to explore a wide range of chemical space and potential applications. This involves strategic modifications to both the phthalazine (B143731) core and the ethanone (B97240) side chain. Key synthetic strategies will focus on introducing various substituents—such as halogens, nitro groups, amines, and alkyl chains—onto the aromatic ring to modulate the electronic properties of the molecule. nih.govjocpr.com Concurrently, transformations of the acetyl group can lead to more complex structures, including chalcones, pyrazolines, or other heterocyclic systems, thereby expanding the structural diversity and potential utility of the parent compound. longdom.orgresearchgate.net

Future synthetic endeavors will likely build upon established methods for phthalazine synthesis, such as the condensation of ω-tetrabromorthoxylene with hydrazine (B178648) or reactions involving 2-acylbenzoic acids. longdom.orgwikipedia.org The development of regioselective functionalization techniques will be critical to precisely modify the phthalazine scaffold.

Table 1: Proposed Functionalized Analogues of this compound and Research Objectives

Analogue ClassRationale for SynthesisPotential Research Focus
Halogenated Analogues Modulate electronic properties, lipophilicity, and metabolic stability. Serve as precursors for cross-coupling reactions.Investigation of altered reactivity, potential as building blocks in materials science.
Amino/Nitro Analogues Introduce sites for further derivatization, hydrogen bonding, and potential biological interactions.Exploration as precursors for dyes, ligands for metal complexes, and pharmacologically active agents.
Extended Conjugated Systems Synthesize chalcone (B49325) or stilbene-like derivatives to study photophysical properties.Applications in organic electronics, sensors, and as fluorescent probes.
Heterocyclic Hybrids Fuse or link other heterocyclic rings (e.g., pyrazole, triazole) to the phthalazine core. longdom.orgresearchgate.netDiscovery of novel compounds with unique chemical properties and potential biological activities.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Machine learning models, particularly deep learning and artificial neural networks, can be trained on existing chemical data to identify structure-activity relationships (SAR) and structure-property relationships (SPR). nih.govsciencescholar.us This allows for the in silico design of new derivatives with desired characteristics, such as enhanced stability, specific electronic properties, or affinity for a particular biological target. Generative AI models can even propose novel molecular structures from scratch that possess optimized attributes. accscience.com Furthermore, AI can aid in retrosynthetic analysis, suggesting efficient synthetic pathways for these newly designed target molecules, thereby reducing the time and resources spent on empirical trial-and-error. nih.govchemrxiv.orgchemrxiv.org

Table 2: Application of AI/ML in this compound Research

AI/ML ApplicationObjectiveExpected Outcome
Predictive Modeling (QSAR/QSPR) Forecast the physicochemical and biological properties of virtual analogues.Prioritization of synthetic targets with the highest probability of success.
Generative Models Design novel phthalazin-5-yl structures with optimized properties.Identification of innovative molecular scaffolds that may not be conceived through traditional methods.
Retrosynthesis Prediction Propose efficient and viable synthetic routes to target analogues. nih.govfigshare.comAcceleration of the synthesis phase and reduction of experimental costs.
Reaction Optimization Predict optimal reaction conditions (e.g., catalyst, solvent, temperature).Improved reaction yields, reduced waste, and enhanced sustainability.

Exploration of Novel Reactivity Patterns and Unconventional Synthetic Routes

Future research will undoubtedly delve into uncovering new reactivity patterns of the this compound scaffold. This includes exploring unconventional reaction conditions and catalytic systems to achieve transformations that are difficult or impossible with traditional methods. For instance, the use of photoredox catalysis, electrosynthesis, or mechanochemistry could unlock novel pathways for functionalization. nih.gov

A key area of interest will be the C-H activation of the phthalazine core, allowing for the direct introduction of functional groups without the need for pre-functionalized starting materials. This approach offers a more atom-economical and efficient route to complex molecules. mdpi.com The reactivity of the acetyl group will also be a focal point, with investigations into its use as a handle for constructing more elaborate molecular architectures through aldol (B89426) reactions, Mannich reactions, or multicomponent reactions. researchgate.net Discovering and understanding these new reaction pathways will not only expand the synthetic toolkit for phthalazine chemistry but also provide deeper insights into the fundamental chemical properties of this heterocyclic system. nih.gov

Development of Sustainable and Eco-Friendly Synthetic Methodologies

In line with the broader push towards green chemistry, a significant future challenge is the development of sustainable synthetic methods for this compound and its derivatives. dntb.gov.ua This involves minimizing waste, reducing energy consumption, and utilizing environmentally benign reagents and solvents. mdpi.com Research will focus on replacing hazardous solvents with greener alternatives like water, bio-based solvents (such as glycerol (B35011) or ethyl lactate), or supercritical fluids. dntb.gov.uaresearchgate.net

Emerging Applications in Niche Scientific Disciplines

While much of the historical focus on phthalazine derivatives has been in medicinal chemistry, future research on this compound is poised to explore applications in other specialized scientific fields. nih.govresearchgate.net The unique electronic and structural features of the phthalazine core make it an attractive scaffold for the development of advanced materials and analytical tools.

In analytical chemistry , derivatives of this compound could be developed as novel chromophores or fluorophores for use in chemical sensors or bio-imaging probes. The nitrogen atoms in the phthalazine ring can act as coordination sites for metal ions, opening up possibilities for creating selective chemosensors for environmental or biological monitoring.

In materials science , the planar, aromatic structure of the phthalazine system could be exploited in the design of organic semiconductors, liquid crystals, or functional polymers. By incorporating this compound moieties into polymer backbones or as pendant groups, it may be possible to create materials with tailored electronic, optical, or thermal properties.

Addressing Scalability and Transferability of Research Findings for Broad Scientific Impact

A critical challenge for the future of this compound research is ensuring that laboratory-scale discoveries can be translated into broader scientific and potentially commercial applications. This requires addressing the issues of scalability and transferability from the outset of the research process.

Scalability involves developing synthetic routes that are not only efficient and sustainable but also robust and reproducible on a larger scale. researchgate.net This means avoiding the use of expensive or hazardous reagents, complex purification methods, and extreme reaction conditions that are impractical for large-scale production.

Transferability refers to the ability of the knowledge and materials generated to be adopted and utilized by researchers in different fields. This necessitates thorough characterization of new compounds, clear and detailed reporting of synthetic procedures, and making data accessible through open-access platforms. Collaborative, interdisciplinary projects that bring together synthetic chemists, computational scientists, materials scientists, and analytical chemists will be essential for demonstrating the utility of this compound derivatives and facilitating their adoption in a wide range of scientific applications.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-(Phthalazin-5-yl)ethanone to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires careful selection of reagents, catalysts, and reaction conditions. For example, AI-powered synthesis planning tools can predict feasible routes by leveraging databases like PISTACHIO and Reaxys to identify efficient one-step pathways . Experimental protocols from analogous compounds suggest using controlled temperatures (e.g., reflux in anhydrous ethanol) and catalysts like piperidine to enhance reaction efficiency . Purification steps, such as column chromatography or recrystallization, should be tailored to isolate the compound from byproducts. Monitoring reaction progress via TLC or HPLC ensures intermediate quality .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : A combination of spectroscopic methods is critical:

  • NMR Spectroscopy : 1^1H and 13^13C NMR provide structural confirmation by identifying proton environments and carbon frameworks. For example, aromatic protons in the phthalazine ring appear as distinct splitting patterns .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., EI-MS) confirms molecular weight and fragmentation patterns. NIST databases offer reference spectra for cross-validation .
  • IR Spectroscopy : Functional groups like carbonyl (C=O) and aromatic C-H stretches are identifiable in the 1600–1800 cm1^{-1} and 3000–3100 cm1^{-1} regions, respectively .

Advanced Research Questions

Q. How can charge density analysis elucidate hydrogen bonding motifs and electron distribution in this compound?

  • Methodological Answer : High-resolution X-ray diffraction combined with neutron diffraction enables precise charge density mapping. In analogous studies, multipole refinement (rigid pseudoatom model) and topological analysis of ρ(r)\rho(r) and 2ρ(r)\nabla^2\rho(r) reveal intramolecular interactions, such as π-delocalization in aromatic systems and hydrogen bonding strength. For this compound, this approach can quantify electron density around the carbonyl group and phthalazine ring, clarifying its reactivity and intermolecular interactions .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR or MS) for this compound?

  • Methodological Answer : Discrepancies often arise from impurities, solvent effects, or tautomerism. Strategies include:

  • Cross-Validation : Use complementary techniques (e.g., IR vs. NMR) to confirm functional groups .
  • Computational Modeling : DFT calculations predict NMR chemical shifts or MS fragmentation patterns, which can be compared to experimental data .
  • Sample Purity : Re-purify via recrystallization or chromatography to eliminate contaminants .
  • Solvent Screening : Test in deuterated solvents (e.g., DMSO-d6_6 vs. CDCl3_3) to assess solvent-induced shifts .

Q. What experimental designs are suitable for studying the biological activity of this compound?

  • Methodological Answer : Focus on target-specific assays:

  • Enzyme Inhibition : Use fluorescence-based assays to measure binding affinity to enzymes like kinases or hydrolases. Dose-response curves (IC50_{50}) quantify potency .
  • Cellular Uptake : Radiolabel the compound or employ LC-MS to track intracellular accumulation in model cell lines .
  • Structure-Activity Relationships (SAR) : Synthesize derivatives (e.g., substituting the phthalazine ring) and compare bioactivity profiles .

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